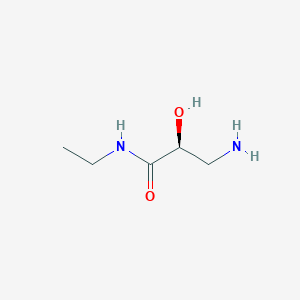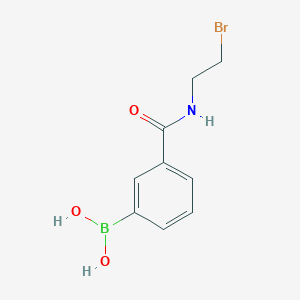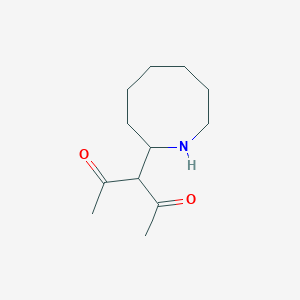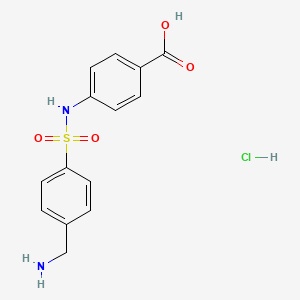
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, with the chemical formula C₁₄H₁₄N₂O₄S·HCl, is a compound used primarily in scientific research. It belongs to the class of sulfonamides and has applications in various fields.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.
Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.
Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group is possible.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.
Scientific Research Applications
This compound finds applications in:
Medicine: It may have antihemorrhagic properties, although further research is needed.
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Mechanism of Action
The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C14H15ClN2O4S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H |
InChI Key |
DBMONWYBQGNNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)


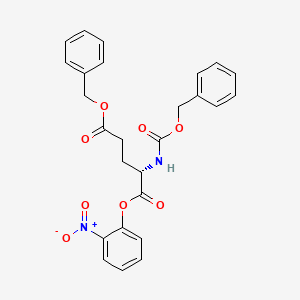

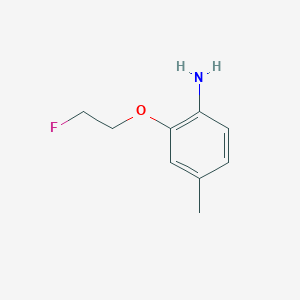

![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)
